molecular formula C17H18N2O4S B2497157 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 1251697-67-2

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B2497157
CAS No.: 1251697-67-2
M. Wt: 346.4
InChI Key: NRLYIRPINYWHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Exploration

Research on structurally similar compounds often explores their synthesis, structural characteristics, and potential bioactive properties. For instance, the synthesis and structural analysis of novel heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been documented, highlighting the compound's antiproliferative activity and detailed structural characterization using various spectroscopic techniques and X-ray diffraction studies (S. Benaka Prasad et al., 2018). These studies provide a foundation for understanding the synthesis routes and structural aspects of similar compounds.

Antimicrobial and Antitubercular Activity

Compounds within this chemical class have also been evaluated for their antimicrobial properties. For example, research on the synthesis of new pyridine derivatives, including benzothiazole and piperazine structures, has shown variable and modest activity against bacteria and fungi, indicating the potential antimicrobial applications of these compounds (N. Patel et al., 2011).

Molecular Interaction Studies

Further research into related compounds has involved molecular interaction studies, such as the investigation into how N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide interacts with the CB1 cannabinoid receptor, providing insights into the molecular mechanisms of receptor antagonists (J. Shim et al., 2002).

Antioxidant Properties

The antioxidant properties of compounds with benzo[d]thiazol structures have been a subject of investigation, suggesting potential applications in addressing oxidative stress-related conditions (V. Lakshmi Ranganatha et al., 2014).

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-16(14-11-21-9-10-22-14)19-7-5-12(6-8-19)23-17-18-13-3-1-2-4-15(13)24-17/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLYIRPINYWHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.